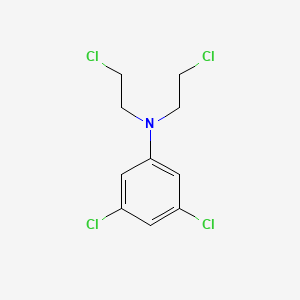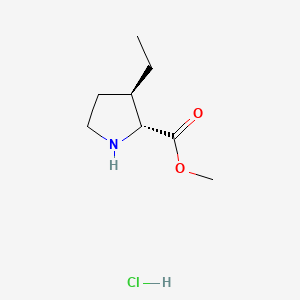![molecular formula C32H28N2O5S2 B14017377 N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide CAS No. 43021-10-9](/img/structure/B14017377.png)
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzenesulfonamide groups and a methoxy(diphenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of benzenesulfonamide intermediates: This step involves the reaction of benzenesulfonyl chloride with an amine to form benzenesulfonamide.
Introduction of methoxy(diphenyl)methyl group: This step involves the reaction of a methoxy(diphenyl)methyl halide with the benzenesulfonamide intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar benzenesulfonamide structure but with an ethyl group instead of the methoxy(diphenyl)methyl group.
Benzenesulfonamide, 4-methyl-: This compound is simpler, with a single benzenesulfonamide group and a methyl substituent.
Uniqueness
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
43021-10-9 |
|---|---|
Fórmula molecular |
C32H28N2O5S2 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C32H28N2O5S2/c1-39-32(25-14-6-2-7-15-25,26-16-8-3-9-17-26)30-24-27(33-40(35,36)28-18-10-4-11-19-28)22-23-31(30)34-41(37,38)29-20-12-5-13-21-29/h2-24,33-34H,1H3 |
Clave InChI |
WCQCDEJHUUSWBX-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)




![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)


![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)



